Cas no 878124-09-5 (2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine)

2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 化学的及び物理的性質
名前と識別子
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- 2-cyclohexylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- 2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
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- インチ: 1S/C21H24N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h5-6,9-13,17,22H,2-4,7-8,14H2,1H3
- InChIKey: KLAHBXDDRNRLIJ-UHFFFAOYSA-N
- ほほえんだ: S1C(NCC2=CC=CO2)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1S(C1CCCCC1)(=O)=O
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3307-0001-2μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-1mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-5μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-10μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-2mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-15mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-3mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-4mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-10mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F3307-0001-25mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 25mg |
$109.0 | 2023-07-27 |
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amineに関する追加情報
Introduction to 2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine and Its Significance in Modern Chemical Biology
The compound with the CAS number 878124-09-5, formally known as 2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound, featuring a complex arrangement of functional groups, has garnered attention due to its unique structural properties and potential applications in pharmaceutical research. The thiazole core, a well-known pharmacophore, is integrated with sulfonyl groups and a furan moiety, which together contribute to its distinctive chemical behavior and biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives in drug discovery. Thiazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple sulfonyl groups in this molecule enhances its binding affinity to biological targets, making it a promising candidate for further investigation. Specifically, the combination of a cyclohexanesulfonyl group and a 4-methylbenzenesulfonyl group introduces additional hydrophobic interactions, which can be crucial for optimizing drug-like properties such as solubility and bioavailability.
The furan-2-ylmethyl substituent adds another layer of complexity to the molecule, contributing to its ability to interact with various biological receptors. Furan derivatives are known for their role in modulating enzyme activity and have been explored in the development of treatments for neurological disorders. The structural motif of this compound aligns well with the growing interest in multi-target directed ligands (MTDLs), which aim to simultaneously interact with multiple biological pathways to enhance therapeutic efficacy.
In the context of current research, this compound has been studied for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and neurodegenerative conditions. The thiazole ring and its associated functional groups are believed to interfere with key inflammatory mediators such as cytokines and enzymes. Preliminary in vitro studies suggest that this molecule may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response.
Additionally, the compound's structure suggests potential applications in the treatment of metabolic diseases. The interplay between inflammation and metabolic dysregulation has been increasingly recognized as a critical factor in conditions such as obesity and type 2 diabetes. By targeting both inflammatory pathways and metabolic enzymes, this molecule could offer a dual therapeutic approach. The sulfonyl groups, in particular, are known to enhance binding interactions with enzymes involved in glucose metabolism, making them attractive candidates for antidiabetic drug development.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring, introduction of the furan-2-ylmethyl group, and subsequent sulfonylation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, ensuring that each substituent is incorporated at the desired position on the core structure.
The pharmacokinetic properties of this compound are also under investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical considerations in drug development. The presence of multiple aromatic rings and polar functional groups suggests that this molecule may exhibit moderate solubility in both water and lipids, which could influence its bioavailability. Further studies are needed to assess its pharmacokinetic profile and identify potential metabolites or degradation products.
From a computational chemistry perspective, molecular modeling techniques have been used to predict how this compound interacts with biological targets. Docking studies have shown that it can bind effectively to proteins involved in inflammation and metabolism, providing insights into its mechanism of action. These computational approaches are invaluable for guiding experimental design and optimizing lead compounds before they enter preclinical testing.
The potential therapeutic applications of this compound extend beyond inflammation and metabolic diseases. Preliminary data suggest that it may also exhibit neuroprotective effects, making it relevant for conditions such as Alzheimer's disease or Parkinson's disease. The ability of thiazole derivatives to cross the blood-brain barrier is particularly noteworthy, as many neurological drugs face challenges related to delivery into the central nervous system.
In conclusion,2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine (CAS no 878124-09-5) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for developing novel therapeutics targeting inflammation, metabolic disorders, and potentially neurological conditions. As research continues to uncover new insights into its mechanisms of action,this compound holds significant potential for advancing our understanding of disease processes and improving patient outcomes.
878124-09-5 (2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine) 関連製品
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